Alpidem-d14 is a deuterated derivative of Alpidem, a compound that has been studied primarily for its anxiolytic properties. The incorporation of deuterium in Alpidem-d14 enhances its pharmacokinetic profile and metabolic stability, making it a subject of interest in pharmaceutical research. This compound is classified under the category of psychoactive substances, specifically targeting the central nervous system.
Alpidem-d14 is synthesized through chemical processes that involve the introduction of deuterium atoms into the Alpidem molecule. This modification can be achieved using various synthetic methods that allow for precise control over the incorporation of deuterium.
Alpidem-d14 falls within the classification of anxiolytics and sedatives. It is structurally related to benzodiazepines but has a unique mechanism of action that distinguishes it from traditional benzodiazepines.
The synthesis of Alpidem-d14 typically involves several steps, including:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents, to optimize yield and ensure the successful incorporation of deuterium.
Alpidem-d14 retains a similar structure to its parent compound, Alpidem, with the notable addition of deuterium atoms. The molecular formula for Alpidem-d14 can be expressed as .
Alpidem-d14 can undergo various chemical reactions typical for organic compounds, including:
The reactivity of Alpidem-d14 is influenced by its electronic structure and steric factors introduced by deuteration. These factors can alter reaction rates and pathways compared to non-deuterated analogs.
Alpidem-d14 acts primarily as a modulator at the gamma-aminobutyric acid receptor, enhancing inhibitory neurotransmission in the central nervous system. The mechanism involves:
Studies have shown that deuterated compounds often exhibit altered pharmacokinetics, leading to prolonged effects and reduced side effects compared to their non-deuterated counterparts.
Analytical methods such as high-performance liquid chromatography are used to assess purity and stability over time under various conditions.
Alpidem-d14 has potential applications in several scientific fields:
Alpidem-d14 (deuterated alpidem) is a stable isotope-labeled analog of the anxiolytic agent alpidem, where 14 hydrogen atoms are replaced by deuterium (²H or D). Its systematic IUPAC name is 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-di(trideuteriopropyl)acetamide, reflecting deuterium incorporation at all methylene (-CH₂-) and methyl (-CH₃) groups of the dipropylacetamide side chains. The molecular formula is C₂₁H₉D₁₄Cl₂N₃O, with a molecular weight of 418.42 g/mol [2] [3] [5]. This isotopic labeling strategically targets metabolically vulnerable sites to enable kinetic studies without altering steric or electronic properties [5].
Table 1: Molecular Properties of Alpidem-d14 vs. Alpidem
Property | Alpidem-d14 | Alpidem |
---|---|---|
Molecular Formula | C₂₁H₉D₁₄Cl₂N₃O | C₂₁H₂₃Cl₂N₃O |
Molecular Weight | 418.42 g/mol | 404.34 g/mol |
CAS Number | 1189962-23-9 | 82626-01-5 |
Isotopic Purity | ≥98% (typically) | Not applicable |
Alpidem-d14 shares the core imidazopyridine scaffold with its parent compound alpidem and the hypnotic zolpidem, but exhibits distinct pharmacological and structural features:
Fig. 1: Structural Comparison
Alpidem-d14: Dipropylacetamide chain with -CD₂CD₂CD₃ groups Alpidem: Dipropylacetamide chain with -CH₂CH₂CH₃ groups Zolpidem: Acetamide chain with -N(CH₃)₂
Mass Spectrometry (MS):Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 419.43 [M+H]⁺ for alpidem-d14, reflecting the +14 Da mass shift from alpidem (405.34 [M+H]⁺). Fragmentation patterns confirm deuterium distribution, with key ions at m/z 358.2 (loss of -ND(CD₂CD₃)₂) and 269.1 (imidazopyridine core) [2] [5].
Table 2: Characteristic Mass Spectral Fragments
Fragment Ion | m/z (Alpidem-d14) | m/z (Alpidem) | Assignment |
---|---|---|---|
[M+H]⁺ | 419.43 | 405.34 | Molecular ion |
[M+H-C₃D₇N]⁺ | 358.20 | 344.18 | Loss of deuterated propylamine |
[C₁₄H₈Cl₂N₂]⁺ | 269.01 | 269.01 | Chlorophenyl-imidazopyridine |
Nuclear Magnetic Resonance (NMR):¹³C NMR and ²H NMR are critical for verifying deuterium incorporation:
Fourier-Transform Infrared (FT-IR):Alpidem-d14 exhibits characteristic bands similar to alpidem:
The absence of C-H bending modes below 1,500 cm⁻¹ from propyl groups further confirms deuterium labeling.
Table 3: Spectroscopic Signatures for Isotopic Verification
Technique | Key Features of Alpidem-d14 | Analytical Utility |
---|---|---|
HRMS | [M+H]⁺ at 419.43; fragment ions with +14 Da increments | Confirms deuterium count and distribution |
¹H NMR | Absence of alkyl proton signals (0.9–3.6 ppm) | Verifies sites of deuteration |
¹³C NMR | Triplet signals for N-CH₂- carbons (J ≈ 19 Hz) | Identifies deuterated carbon environments |
FT-IR | C-D stretches (2,100–2,200 cm⁻¹); reduced C-H intensity | Detects isotopic bonds |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7